molecular formula C16H17N3O4 B2782845 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 882749-45-3

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2782845
CAS No.: 882749-45-3
M. Wt: 315.329
InChI Key: NXMNZWNYGIRXGK-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a benzylamino group attached to an acetamide backbone, with a methoxy and nitro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group, forming 2-methoxy-5-nitrophenol.

    Acylation: The nitrophenol is then acylated with chloroacetyl chloride to form 2-methoxy-5-nitrophenyl chloroacetamide.

    Amination: Finally, the chloroacetamide is reacted with benzylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: 2-(benzylamino)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetic acid and benzylamine.

Scientific Research Applications

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(benzylamino)-N-(2-methoxy-5-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-15-8-7-13(19(21)22)9-14(15)18-16(20)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNZWNYGIRXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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